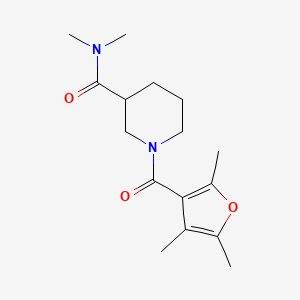![molecular formula C17H17N3 B7572258 1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]methanamine](/img/structure/B7572258.png)
1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]methanamine, also known as PPM, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. PPM belongs to a class of compounds known as phenylmethylamines and has been studied for its pharmacological properties, including its mechanism of action and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]methanamine is not fully understood, but it is believed to act as a dopamine reuptake inhibitor, which means that it blocks the reabsorption of dopamine into nerve cells, leading to an increase in dopamine levels in the brain.
Biochemical and Physiological Effects:
Studies have shown that 1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]methanamine has a range of biochemical and physiological effects, including an increase in dopamine release, an improvement in motor function, and a reduction in depressive symptoms. 1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]methanamine has also been found to have antioxidant properties, which may help to protect against oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]methanamine in lab experiments is its high potency and selectivity for dopamine reuptake inhibition, which allows for precise control over the dosage and effects of the compound. However, one limitation is that 1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]methanamine is a relatively new compound and its long-term effects and safety profile are not yet fully understood.
Direcciones Futuras
There are several future directions for research on 1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]methanamine, including:
1. Further studies on the pharmacokinetics and pharmacodynamics of 1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]methanamine in animal models and humans.
2. Investigation of the potential therapeutic applications of 1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]methanamine in the treatment of other neurological disorders such as schizophrenia and addiction.
3. Development of new 1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]methanamine derivatives with improved pharmacological properties and reduced toxicity.
4. Examination of the molecular mechanisms underlying the effects of 1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]methanamine on dopamine release and reuptake.
In conclusion, 1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]methanamine is a promising chemical compound that has been studied for its potential therapeutic applications in the treatment of neurological disorders. While there is still much to learn about the compound, the research conducted so far suggests that 1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]methanamine may have a range of beneficial effects on the brain and body.
Métodos De Síntesis
1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]methanamine can be synthesized using various methods, including the reaction of 2-pyrazol-1-ylbenzyl chloride with phenylmethylamine in the presence of a base such as potassium carbonate. The reaction yields 1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]methanamine as a white powder, which can be purified using column chromatography.
Aplicaciones Científicas De Investigación
1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]methanamine has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and depression. In one study, 1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]methanamine was found to increase the release of dopamine in the brain, which is a neurotransmitter that plays a key role in the regulation of mood, movement, and reward.
Propiedades
IUPAC Name |
1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3/c1-2-7-15(8-3-1)13-18-14-16-9-4-5-10-17(16)20-12-6-11-19-20/h1-12,18H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXBKSLSWYIGAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CC=CC=C2N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]methanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-methylpropan-2-ol](/img/structure/B7572175.png)


![Methyl 2-[4-[[2-(4-bromophenyl)acetyl]amino]pyrazol-1-yl]acetate](/img/structure/B7572193.png)
![[4-(1,3-Dioxolan-2-yl)piperidin-1-yl]-(2-hydroxy-5-methylphenyl)methanone](/img/structure/B7572198.png)
![N-[[1-(5-cyano-6-methylpyridine-2-carbonyl)piperidin-2-yl]methyl]methanesulfonamide](/img/structure/B7572204.png)
![3-[(3,3-Dimethylmorpholin-4-yl)methyl]-5-phenyl-1,3,4-oxadiazol-2-one](/img/structure/B7572206.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methyloxolane-3-carboxamide](/img/structure/B7572211.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetamide](/img/structure/B7572232.png)
![4-[2-[(Dimethylamino)methyl]piperidine-1-carbonyl]-1-methylpyrrolidin-2-one](/img/structure/B7572237.png)
![3-[3-[3-[(Pyridin-2-ylamino)methyl]pyrrolidin-1-yl]propyl]imidazolidine-2,4-dione](/img/structure/B7572245.png)

![[2-[(Dimethylamino)methyl]piperidin-1-yl]-(4-methylphenyl)methanone](/img/structure/B7572264.png)
![2-(1H-indol-3-yl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B7572273.png)